4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde
Overview
Description
“4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C13H15F3N2O2 and a molecular weight of 288.27 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15F3N2O2/c14-13(15,16)10-1-3-18(4-2-10)7-12(20)9-5-11(8-19)17-6-9/h5-6,8,10,17H,1-4,7H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 288.27 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
- 4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde is used as an intermediate in the synthesis of small molecule anticancer drugs. A study by Wang et al. (2017) details a method for synthesizing this compound with a total yield of 65% (Wang, Tu, Han, & Guo, 2017).
Applications in Organic Synthesis
- The compound has been utilized in the Knoevenagel condensation process with phenyl acetonitriles, producing 3-substituted-(1H-pyrrol-2-yl)acrylonitriles. These have shown promising cytotoxicity against cancer cell lines, including specific efficacy against MCF-7 breast cancer cells (Otaibi, Gordon, Gilbert, Sakoff, & McCluskey, 2014).
Structural and Synthetic Studies
- Studies involving similar compounds, like the synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes by Petrova et al. (2014), help in understanding the chemical behavior and potential applications of this compound in synthetic chemistry (Petrova, Markova, Ushakov, Sobenina, Tretyakov, Ovcharenko, Mikhaleva, & Trofimov, 2014).
Contributions to Heterocyclic Chemistry
- The compound is a key player in heterocyclic chemistry, contributing to the synthesis of complex structures like [1,2,3]triazolo[4,5-b]pyridines, as demonstrated in studies by Syrota et al. (2020) (Syrota, Kemskiy, Bol’but, Chernobaev, & Vovk, 2020).
Safety and Hazards
Properties
IUPAC Name |
4-[2-[4-(trifluoromethyl)piperidin-1-yl]acetyl]-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)10-1-3-18(4-2-10)7-12(20)9-5-11(8-19)17-6-9/h5-6,8,10,17H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSUSUVIFGCERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC(=O)C2=CNC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143784 | |
Record name | 4-[2-[4-(Trifluoromethyl)-1-piperidinyl]acetyl]-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-90-1 | |
Record name | 4-[2-[4-(Trifluoromethyl)-1-piperidinyl]acetyl]-1H-pyrrole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-[4-(Trifluoromethyl)-1-piperidinyl]acetyl]-1H-pyrrole-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801143784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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